methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C11H9BrO4. It belongs to the benzofuran family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylate ester group attached to the benzofuran ring.
Mechanism of Action
Target of Action
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a unique compound that is still under investigation. It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Benzofuran derivatives are known to affect a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Result of Action
Based on the known activities of similar benzofuran derivatives, it can be hypothesized that this compound may have potential anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound.
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it has been reported to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism, affecting the pharmacokinetics of co-administered drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization is influenced by its affinity for transport proteins and its physicochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives, such as:
Uniqueness:
- The presence of both bromine and hydroxyl groups in this compound provides unique chemical reactivity and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACRCWUAQNVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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